molecular formula C23H24N4 B12131392 3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12131392
M. Wt: 356.5 g/mol
InChI Key: HCHPLYGNFBEYLA-UHFFFAOYSA-N
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Description

3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. This unique structure contributes to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 1-phenylethylamine and propylamine under acidic conditions. The reaction mixture is heated to promote cyclization, forming the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2, and the pathways involved are related to cell cycle regulation and apoptosis induction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit CDKs with high potency makes it a promising candidate for anticancer drug development.

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4/c1-3-10-20-15-22(25-17(2)18-11-6-4-7-12-18)27-23(26-20)21(16-24-27)19-13-8-5-9-14-19/h4-9,11-17,25H,3,10H2,1-2H3

InChI Key

HCHPLYGNFBEYLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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